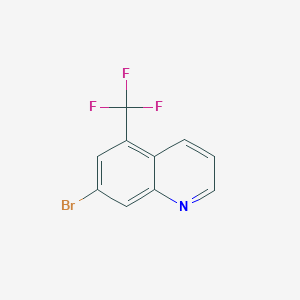

7-Bromo-5-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-6-4-8(10(12,13)14)7-2-1-3-15-9(7)5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJZONCPAJZGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 5 Trifluoromethyl Quinoline and Its Regioisomeric Analogues

Direct Synthesis Approaches for 7-Bromo-5-(trifluoromethyl)quinoline

The construction of the 7-Bromo-5-(trifluoromethyl)quinoline core can be approached through several classical quinoline (B57606) syntheses. These methods typically involve the condensation of a suitably substituted aniline (B41778) with a three-carbon synthon, followed by cyclization and aromatization. The regiochemical outcome of these reactions is a critical consideration, particularly when starting with meta-substituted anilines such as 3-bromo-5-(trifluoromethyl)aniline (B1272211).

Cyclization Reactions and Annulation Strategies

The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions. acs.org This method offers a versatile route to substituted quinolines. In the context of synthesizing brominated trifluoromethylquinolines, a modified Skraup-Doebner-Von Miller approach has been reported for the synthesis of a regioisomeric analogue, 6-Bromo-4-phenyl-2-(trifluoromethyl)quinoline. wikipedia.org This reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated trifluoromethyl ketone.

For the synthesis of 7-Bromo-5-(trifluoromethyl)quinoline, the logical precursor would be 3-bromo-5-(trifluoromethyl)aniline. The reaction would proceed via condensation with an α,β-unsaturated aldehyde or ketone. The regioselectivity of the cyclization is a key challenge. Generally, the cyclization of a meta-substituted aniline in a Doebner-von Miller reaction can lead to a mixture of 5- and 7-substituted quinolines. The electronic nature of the substituents on the aniline ring influences the position of electrophilic attack during the cyclization step. The strongly electron-withdrawing trifluoromethyl group and the moderately deactivating bromo group would direct the cyclization to the less deactivated ortho position, which is para to the bromine atom, potentially favoring the formation of the desired 7-bromo-5-(trifluoromethyl)quinoline isomer.

A plausible reaction scheme is outlined below:

Reaction Scheme: Doebner-von Miller Synthesis of 7-Bromo-5-(trifluoromethyl)quinoline

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 3-Bromo-5-(trifluoromethyl)aniline | Acrolein (or its precursor) | Strong Acid (e.g., H₂SO₄), Oxidizing agent | 7-Bromo-5-(trifluoromethyl)quinoline |

The Friedländer synthesis provides a straightforward method for quinoline formation by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com This reaction can be catalyzed by either acids or bases.

To synthesize 7-Bromo-5-(trifluoromethyl)quinoline via this route, the key starting material would be 2-amino-4-bromo-6-(trifluoromethyl)benzaldehyde or a corresponding ketone. This precursor would then be reacted with a simple ketone like acetone (B3395972) or a β-keto ester. The intramolecular aldol-type condensation followed by dehydration would lead to the formation of the quinoline ring system. The primary challenge in this approach lies in the synthesis of the substituted 2-aminobenzaldehyde (B1207257) precursor, which can be a multi-step process.

Hypothetical Friedländer Synthesis of 7-Bromo-5-(trifluoromethyl)quinoline

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Carbonyl | Catalyst/Conditions | Product |

| 2-Amino-4-bromo-6-(trifluoromethyl)benzaldehyde | Acetone | Acid or Base | 7-Bromo-5-(trifluoromethyl)quinoline |

Note: This table outlines a hypothetical synthetic route. The feasibility and efficiency of this reaction would depend on the availability and reactivity of the starting materials.

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The resulting carboxylic acid can then be decarboxylated to yield the corresponding quinoline.

For the synthesis of 7-Bromo-5-(trifluoromethyl)quinoline, a Pfitzinger approach would necessitate the use of 5-bromo-7-(trifluoromethyl)isatin as the starting material. This substituted isatin would be condensed with a suitable carbonyl compound, such as acetone or an aldehyde, in a basic medium to form the corresponding quinoline-4-carboxylic acid. Subsequent decarboxylation, typically by heating, would yield the target molecule. Similar to the Friedländer synthesis, the main synthetic hurdle is the preparation of the specifically substituted isatin precursor.

Pfitzinger Reaction Pathway to 7-Bromo-5-(trifluoromethyl)quinoline

| Isatin Derivative | Carbonyl Compound | Conditions | Intermediate/Product |

| 5-Bromo-7-(trifluoromethyl)isatin | Acetone | 1. Base (e.g., KOH) | 7-Bromo-5-(trifluoromethyl)-2-methylquinoline-4-carboxylic acid |

| 7-Bromo-5-(trifluoromethyl)-2-methylquinoline-4-carboxylic acid | - | 2. Heat (Decarboxylation) | 7-Bromo-5-(trifluoromethyl)-2-methylquinoline |

Note: This table illustrates a potential Pfitzinger-based synthesis. The specific conditions and yields would require experimental validation.

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A key aspect of the Skraup reaction with meta-substituted anilines is the control of regioselectivity. The cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines.

In the case of 3-bromo-5-(trifluoromethyl)aniline, the directing effects of the substituents play a crucial role. Both the bromo and trifluoromethyl groups are deactivating and meta-directing in electrophilic aromatic substitution. However, the position para to the bromine atom is generally less sterically hindered and electronically favored for cyclization compared to the position between the two substituents. This suggests that the Skraup reaction of 3-bromo-5-(trifluoromethyl)aniline is likely to predominantly yield 7-bromo-5-(trifluoromethyl)quinoline.

A highly relevant precedent is the Skraup condensation of 3,5-dibromoaniline (B181674) with glycerol, which yields 5,7-dibromoquinoline. google.com This demonstrates that cyclization occurs at both ortho positions in the absence of a stronger directing group. However, the presence of the strongly electron-withdrawing trifluoromethyl group in 3-bromo-5-(trifluoromethyl)aniline is expected to exert a more significant directing effect, favoring the formation of the 7-bromo isomer.

Regiochemical Outcome of the Skraup Reaction with 3-Bromo-5-(trifluoromethyl)aniline

| Starting Aniline | Reagents | Major Product | Minor Product |

| 3-Bromo-5-(trifluoromethyl)aniline | Glycerol, H₂SO₄, Oxidizing agent | 7-Bromo-5-(trifluoromethyl)quinoline | 5-Bromo-7-(trifluoromethyl)quinoline |

Note: The precise ratio of the major to minor product would need to be determined experimentally.

The Camps quinoline synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline. wikipedia.orgdrugfuture.com This method is particularly useful for the synthesis of quinolones, which can be subsequently converted to the corresponding quinolines.

To apply the Camps synthesis to 7-Bromo-5-(trifluoromethyl)quinoline, one would need to prepare the corresponding N-(2-acetyl-4-bromo-6-(trifluoromethyl)phenyl)acetamide. The base-catalyzed cyclization of this precursor could potentially lead to two isomeric hydroxyquinolines, depending on which carbonyl group participates in the cyclization. Subsequent dehydroxylation would be required to obtain the target quinoline. The multi-step nature of preparing the required o-acylaminoacetophenone precursor makes this route more complex compared to direct condensation methods like the Skraup or Doebner-von Miller reactions.

Illustrative Camps Synthesis Pathway

| Precursor | Conditions | Intermediate |

| N-(2-acetyl-4-bromo-6-(trifluoromethyl)phenyl)acetamide | Base (e.g., NaOH) | Mixture of hydroxy-7-bromo-5-(trifluoromethyl)quinolines |

Note: This represents a conceptual pathway. The synthesis and cyclization of the specific precursor would require dedicated experimental investigation.

Multi-Component Reaction (MCR) Approaches to the 7-Bromo-5-(trifluoromethyl)quinoline Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgbeilstein-journals.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. beilstein-journals.orgnih.gov For the synthesis of the quinoline scaffold, MCRs provide a powerful tool for constructing the heterocyclic core with various substitution patterns. rsc.org

While specific MCRs for the direct synthesis of 7-Bromo-5-(trifluoromethyl)quinoline are not extensively documented, the general applicability of MCRs allows for a hypothetical approach. For instance, a modified Friedländer or Doebner-von Miller synthesis, conducted in a multi-component fashion, could potentially be employed. This would involve the reaction of a suitably substituted aniline, such as 3-bromo-5-(trifluoromethyl)aniline, with carbonyl compounds. The challenge often lies in the availability and reactivity of the specific starting materials required to achieve the desired substitution pattern on the quinoline ring.

Several MCRs have been successfully used for diverse quinoline scaffolds, including the Povarov reaction, the Gewald reaction, and the Ugi reaction. rsc.org Catalysts such as niobium pentachloride (NbCl₅) have been shown to promote MCRs for synthesizing quinoline derivatives at room temperature, often resulting in good to high yields. researchgate.net The versatility of these reactions suggests that with the appropriate choice of starting materials, they could be adapted for the synthesis of complex quinolines like 7-Bromo-5-(trifluoromethyl)quinoline. researchgate.net

Table 1: Overview of Selected Multi-Component Reactions for Quinoline Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Relevance to Substituted Quinolines |

|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketone, carbonyl compound | Acid or base catalysis | Allows for pre-defined substitution on the benzene (B151609) ring. |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Brønsted or Lewis acid | Versatile for various substitutions, but regioselectivity can be an issue. |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Lewis or Brønsted acid | Aza-Diels-Alder reaction leading to tetrahydroquinolines, which can be oxidized. |

Transition Metal-Catalyzed Cyclizations for 7-Bromo-5-(trifluoromethyl)quinoline Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic systems with high efficiency and selectivity. Various metals, including palladium, copper, cobalt, manganese, and zinc, have been utilized to catalyze the cyclization reactions that form the quinoline core.

Palladium catalysts are widely used for their ability to facilitate a range of transformations, including C-H activation, cross-coupling, and annulation reactions. nih.gov In quinoline synthesis, palladium-catalyzed reactions offer routes through domino Heck/cyclization, [3+3] annulation, and oxidative annulations. nih.govacs.org

One notable method is the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant. organic-chemistry.org This process involves intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond to yield 2,3-disubstituted quinolines. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines, which provides an efficient route to fused tricyclic quinolones under mild conditions. rsc.org The synthesis of quinolinones has also been achieved through a palladium-catalyzed oxidative annulation between acrylamides and arynes, proceeding via an "N–H activation/Heck reaction" pathway. acs.org These methods demonstrate the versatility of palladium catalysis in constructing the quinoline ring system, and their tolerance for various functional groups suggests potential applicability for synthesizing halogenated and trifluoromethylated derivatives.

Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis

| Reaction Type | Starting Materials | Key Catalyst/Reagents | Product Type |

|---|---|---|---|

| Oxidative Cyclization | o-vinylanilines, alkynes | PdCl₂, PPh₃, Cu(TFA)₂, O₂ | 2,3-disubstituted quinolines organic-chemistry.org |

| [3+3] Annulation | Diarylamines, α,β-unsaturated acids | Pd(OAc)₂, TFA | 4-substituted-quinolin-2(1H)-ones nih.gov |

| Carbonylative Annulation | Alkyne-tethered o-iodoanilines | Palladium catalyst, CO | Fused tricyclic 2-quinolones rsc.org |

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. Copper-mediated intramolecular oxidative cyclization has been specifically developed for the synthesis of 2-trifluoromethylquinolines. rsc.orgresearchgate.net This method utilizes N-(2-alkenylaryl) enamines as precursors, which undergo cyclization in the presence of a copper catalyst to form the desired trifluoromethylated quinoline structure. rsc.org This direct incorporation of the trifluoromethyl group is a significant advantage for synthesizing compounds like 7-Bromo-5-(trifluoromethyl)quinoline.

Furthermore, copper catalysts have been employed for the selective functionalization of the quinoline core itself. For example, a copper-catalyzed method for the selective C5-H bromination of 8-aminoquinoline (B160924) amides has been reported, demonstrating the utility of copper in introducing halogen atoms at specific positions on the quinoline ring. rsc.org The reaction conditions can be tuned to achieve either bromination or difluoromethylation, highlighting the versatility of copper catalysis in this context. rsc.org

First-row transition metals like manganese and cobalt are gaining attention as sustainable catalysts for organic synthesis. Manganese complexes, in particular, have been used to catalyze sequential multi-component reactions to produce quinolines. researchgate.net These reactions often proceed via a dehydrogenative pathway, using readily available starting materials like amino alcohols and ketones, and liberating only dihydrogen and water as byproducts. researchgate.net This approach is highly atom-efficient and environmentally friendly. The development of well-defined manganese pincer complexes has enabled the one-pot synthesis of various N-heterocycles, including quinolines, without the need for solvents, additives, or external hydrogen acceptors. researchgate.net While specific applications for the synthesis of 7-Bromo-5-(trifluoromethyl)quinoline have not been detailed, the broad substrate scope of these manganese-catalyzed reactions suggests their potential for creating such highly functionalized derivatives.

Zinc salts, particularly zinc triflate (Zn(OTf)₂), have proven to be highly efficient and reusable catalysts for the Friedländer annulation reaction to synthesize functionalized quinolines. nih.gov This method involves the reaction of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. The use of zinc triflate under microwave irradiation and solvent-free conditions provides an environmentally friendly and efficient procedure. nih.gov The catalyst can be recovered and reused without a significant loss of activity. This methodology is applicable to the synthesis of a wide range of quinolines and fused polycyclic quinolines, and its effectiveness with functionalized precursors makes it a viable option for the synthesis of the 7-Bromo-5-(trifluoromethyl)quinoline scaffold, provided the corresponding 2-amino-3-bromo-5-(trifluoromethyl)aryl ketone is accessible. nih.gov

Oxidative Annulation Strategies for Constructing the 7-Bromo-5-(trifluoromethyl)quinoline Core

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often involving C-H bond activation and functionalization. mdpi.com These methods can avoid the need for pre-functionalized starting materials, thus improving step economy. Transition metals such as palladium and copper are frequently employed as catalysts in these transformations. mdpi.com

Palladium-catalyzed aerobic oxidative annulation, for instance, can construct quinoline derivatives through the coupling of anilines with aliphatic alcohols. mdpi.com Similarly, copper-catalyzed oxidative cross-dehydrogenative coupling reactions between N-arylglycine derivatives and olefins can yield multifunctional quinolines. mdpi.com A significant advantage of some of these systems is the use of inexpensive and environmentally benign oxidants like K₂S₂O₈ or even molecular oxygen. organic-chemistry.orgmdpi.com These strategies, which often rely on C-H activation, provide a modern and efficient approach to building the quinoline core, and their tolerance for various functional groups could allow for the construction of complex targets like 7-Bromo-5-(trifluoromethyl)quinoline. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 7-Bromo-5-(trifluoromethyl)quinoline |

| 3-bromo-5-(trifluoromethyl)aniline |

Aerobic Dehydrogenation Routes

Aerobic dehydrogenation has emerged as a sustainable and efficient method for the synthesis of quinolines from their corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursors. This approach utilizes molecular oxygen as a green oxidant. organic-chemistry.org Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Heterogeneous catalysts, such as cobalt oxide, have proven effective for the aerobic dehydrogenation of a range of 1,2,3,4-tetrahydroquinolines, providing the desired quinoline products in good yields. organic-chemistry.org Other N-heterocycles can also be successfully oxidized to their aromatic forms using this method. organic-chemistry.org In addition to cobalt-based systems, copper complexes have been employed. For instance, a pincer-like Cu(II) imidazole-functionalized amide complex has been reported for the aerobic double dehydrogenation of alcohols, which can trigger the synthesis of quinolines. acs.org This protocol uses alcohols as sustainable starting materials. acs.org Ligand-free cobalt-catalyzed systems, such as Co(OAc)₂·4H₂O, also enable the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish a wide array of substituted quinolines in high yields. acs.org

The choice of catalyst and reaction conditions can be tailored to the specific substrate. For example, o-quinone-based catalysts can achieve the dehydrogenation of tetrahydroquinolines under ambient conditions. northumbria.ac.uk The development of these catalytic protocols offers environmentally benign pathways for accessing the quinoline core structure. acs.org

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Cobalt Oxide | 1,2,3,4-Tetrahydroquinolines | Mild conditions, effective for various N-heterocycles. | organic-chemistry.org |

| Cu(II) Imidazole Complex | 2-Aminobenzyl alcohol and secondary alcohols | Sustainable approach using alcohols as reactants. | acs.org |

| Co(OAc)₂·4H₂O (Ligand-Free) | 2-Aminoaryl alcohols and ketones | Environmentally benign, one-pot synthesis, good to excellent yields. | acs.org |

| o-Quinone-based catalysts | Tetrahydroquinolines | Operates under ambient conditions. | northumbria.ac.uk |

Photo-Induced Oxidative Cyclization Pathways

Visible-light-mediated synthesis represents another modern and green approach to constructing quinoline frameworks. organic-chemistry.orgmdpi.com These methods often rely on photoredox catalysis to initiate cyclization reactions under mild conditions. mdpi.com

One notable strategy involves the photo-induced oxidative [4+2] cyclization of N-H imines and olefins, which can be catalyzed by photoredox/cobalt oxime dual catalytic systems. mdpi.com Semiconductor photocatalysis, using materials like Ag/g-C₃N₄ nanometrics under blue LED irradiation, has been successfully applied to Povarov cyclization reactions for synthesizing 2-arylquinolines. mdpi.com The mechanism typically involves the generation of radical intermediates upon exposure to visible light, which then undergo cyclization and subsequent oxidation to form the aromatic quinoline ring. mdpi.comnih.gov

These photochemical methods offer high efficiency and broad substrate tolerance. mdpi.com For example, a visible-light-mediated aerobic dehydrogenation using a nontoxic and inexpensive titanium dioxide catalyst allows for the synthesis of various substituted quinolines from tetrahydroquinolines. organic-chemistry.org

| Catalyst/System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Photoredox/Cobalt Oxime Dual Catalysis | Oxidative [4+2] Cyclization | Formation of multi-substituted dihydroisoquinolines, adaptable for quinolines. | mdpi.com |

| Ag/g-C₃N₄ Semiconductor | Povarov Cyclization | Utilizes blue LED, visible light-induced. | mdpi.com |

| Titanium Dioxide (TiO₂) | Aerobic Dehydrogenation | Environmentally friendly, uses oxygen as a green oxidant. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Radical-Promoted Cyclization | Visible light-promoted formation of bromine radical initiates the reaction. | nih.gov |

Trifluoromethylation Strategies for Quinoline Substrates

The introduction of a trifluoromethyl (CF₃) group onto the quinoline scaffold is critical for modifying the compound's electronic and pharmacological properties. This can be accomplished either by adding the group to a pre-formed quinoline ring or by using a CF₃-containing precursor in the ring-forming reaction.

Introduction of the Trifluoromethyl Group Using Electrophilic Trifluoromethylating Reagents

Direct trifluoromethylation of the quinoline core can be achieved using electrophilic trifluoromethylating reagents. researchgate.net These reagents formally deliver a "CF₃⁺" synthon to a nucleophilic substrate. Prominent examples of such reagents include hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium-based reagents like Umemoto's reagents. researchgate.netbeilstein-journals.org

The reactivity of these reagents can be modulated by modifying their structure, for instance, by introducing electron-withdrawing groups to the aromatic ring of a hypervalent iodine reagent to enhance its electrophilicity. acs.org The trifluoromethylation of heterocycles like quinolines often requires activation, for example, through the use of a Lewis acid. acs.org These methods provide a direct route to trifluoromethylated compounds without the need to prepare pre-functionalized substrates. researchgate.net

Utilization of Trifluoromethyl-Containing Building Blocks in Cyclization

An alternative and powerful strategy involves the construction of the quinoline ring from precursors that already contain the trifluoromethyl group. rsc.orgnih.gov This approach ensures the presence of the CF₃ group in a specific position from the outset.

A variety of CF₃-containing building blocks are employed in these cyclization reactions. nih.gov For example, trifluoroacetyl acetylenes can react with anilines, followed by an intramolecular acid-catalyzed ring closure, to produce trifluoromethyl-substituted quinolines. documentsdelivered.com Another versatile class of precursors is trifluoroacetimidoyl derivatives, which can participate in cascade reactions to generate CF₃-substituted quinolines. rsc.org Similarly, bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines have been prepared from CF₃-prop-2-yne 1-iminium triflate salts through a twofold pyridoannelation sequence under mild thermal conditions. ingentaconnect.com This building block approach is a cornerstone for the synthesis of complex trifluoromethylated heterocyclic compounds. rsc.org

Regioselective Trifluoromethylation Methodologies

Achieving regioselectivity in the trifluoromethylation of quinolines is crucial for synthesizing specific isomers like 7-Bromo-5-(trifluoromethyl)quinoline. acs.orgmdpi.com Direct C-H functionalization using transition metal catalysis has emerged as an attractive strategy for the site-selective introduction of functional groups. mdpi.comnih.gov

For instance, a direct C-H trifluoromethylation of quinoline derivatives at the 2-position has been developed, proceeding at room temperature with high functional group tolerance. acs.org The regioselectivity of such reactions is often governed by the directing effects of existing substituents or by the use of directing groups that guide the catalyst to a specific C-H bond. The quinoline core exhibits distinct reactivity in electrophilic aromatic substitution; for example, a trifluoromethyl group at position 6 has been observed to direct incoming electrophiles to positions 5 and 7. The development of these regioselective methods is vital for accessing specific isomers that are otherwise difficult to obtain through classical synthetic routes. mdpi.com

Bromination Methodologies for Quinoline Intermediates

The final step in the synthesis of 7-Bromo-5-(trifluoromethyl)quinoline involves the selective introduction of a bromine atom onto the trifluoromethyl-quinoline core. The position of bromination is influenced by the electronic properties and directing effects of the substituents already present on the quinoline ring.

The bromination of substituted quinolines can be achieved using various brominating agents, with molecular bromine (Br₂) being a common choice. researchgate.net The reaction conditions, such as the solvent and temperature, can be optimized to control the regioselectivity and yield of the desired product. For example, the bromination of 8-substituted quinolines has been studied under several conditions to generate mono- and di-bromo derivatives. researchgate.netresearchgate.net

For a substrate like 5-(trifluoromethyl)quinoline (B1612094), the trifluoromethyl group, being a strong electron-withdrawing and meta-directing group, would be expected to direct electrophilic bromination to the 7-position. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic substitution, favoring reaction on the benzene ring. Therefore, treatment of 5-(trifluoromethyl)quinoline with a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent would likely lead to the formation of 7-Bromo-5-(trifluoromethyl)quinoline. researchgate.net

| Methodology | Reagent/Catalyst | Substrate | Key Aspect | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Br₂ | 8-Substituted Quinolines | Reaction conditions can be optimized for mono- or di-bromination. | researchgate.netresearchgate.net |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Pyrazole (B372694) ring | Used as a brominating agent for heterocyclic systems. | researchgate.net |

Electrophilic Bromination

The introduction of a bromine atom onto the 5-(trifluoromethyl)quinoline skeleton via electrophilic aromatic substitution is governed by the electronic properties of the trifluoromethyl group. This electron-withdrawing group directs incoming electrophiles to the meta positions, which correspond to C-7 and, to a lesser extent, C-3 (relative to the trifluoromethyl group). However, the C-3 position is on the electron-deficient pyridine ring, making the C-7 position on the benzene ring the more likely site of substitution.

A typical procedure would involve treating 5-(trifluoromethyl)quinoline with a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a strong acid medium. The reaction conditions must be carefully controlled to prevent over-bromination or undesired side reactions.

Table 1: Hypothetical Electrophilic Bromination of 5-(Trifluoromethyl)quinoline

| Reagent | Catalyst/Solvent | Expected Major Product |

|---|---|---|

| Br₂ | FeBr₃ | 7-Bromo-5-(trifluoromethyl)quinoline |

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for bromination and can function as a source of either electrophilic bromine or bromine radicals, depending on the reaction conditions. nih.govorganic-chemistry.org For the bromination of the aromatic core of 5-(trifluoromethyl)quinoline, conditions favoring an electrophilic mechanism are typically employed. nih.gov This often involves the use of NBS in a strong acid, such as sulfuric acid, which protonates the quinoline nitrogen, further deactivating the pyridine ring and favoring substitution on the carbocyclic ring. nih.gov The trifluoromethyl group's directing effect would again favor substitution at the C-7 position.

Alternatively, radical bromination using NBS with a radical initiator like AIBN is generally employed for benzylic or allylic positions and is less likely to result in the desired aromatic substitution unless under specific, forcing conditions. nih.gov

Indirect Synthesis via Functional Group Interconversions on Quinoline Precursors

Building the quinoline ring system from acyclic precursors allows for the introduction of the desired substituents at specific positions from the outset, offering greater control over the final product's regiochemistry.

Synthesis from Anilines and Propargyl Alcohols

The synthesis of quinolines from anilines and propargyl alcohols is a powerful method that can be adapted for the preparation of 7-Bromo-5-(trifluoromethyl)quinoline. This approach would likely involve the reaction of 3-bromo-5-(trifluoromethyl)aniline with a suitable propargyl alcohol derivative under acidic or metal-catalyzed conditions. The reaction proceeds through a series of steps including hydroamination, cyclization, and aromatization to afford the quinoline product. The substitution pattern of the final quinoline is directly determined by the substitution pattern of the starting aniline.

Derivatization of Substituted Anilines with α,β-Unsaturated Ketones

The Doebner-von Miller reaction and its variations provide a classic and versatile route to substituted quinolines. wikipedia.orgiipseries.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. wikipedia.orgacs.org To synthesize 7-Bromo-5-(trifluoromethyl)quinoline via this method, 3-bromo-5-(trifluoromethyl)aniline would be a suitable starting material, reacted with an α,β-unsaturated aldehyde or ketone such as acrolein or methyl vinyl ketone.

The regiochemistry of the cyclization can sometimes be an issue in the Doebner-von Miller synthesis. acs.org However, studies on the reaction of anilines with α,β-unsaturated trifluoromethyl ketones have shown that the regioselectivity can be controlled, and in some cases, reversed compared to the standard reaction, providing a potential route to specifically substituted trifluoromethylquinolines. researchgate.net

Table 2: Doebner-von Miller Synthesis Approach

| Aniline Precursor | α,β-Unsaturated Carbonyl | Expected Product |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)aniline | Acrolein | 7-Bromo-5-(trifluoromethyl)quinoline |

Advanced Reaction Conditions and Methodological Enhancements

Modern synthetic techniques can offer significant advantages over traditional methods, including reduced reaction times, improved yields, and more environmentally benign conditions.

Microwave-Assisted Synthesis of 7-Bromo-5-(trifluoromethyl)quinoline Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. benthamdirect.comeurekaselect.com The application of microwave irradiation to classical quinoline syntheses, such as the Friedländer jk-sci.comorganic-chemistry.org, Combes wikipedia.orgdrugfuture.comdrugfuture.com, and Doebner-von Miller reactions, can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. benthamdirect.comeurekaselect.com

For the synthesis of analogues of 7-Bromo-5-(trifluoromethyl)quinoline, a microwave-assisted approach could be employed in several of the previously discussed methods. For example, the condensation of a substituted 2-aminobenzaldehyde with a ketone in a Friedländer synthesis can be efficiently promoted by microwave heating. jk-sci.comorganic-chemistry.org This technique is particularly beneficial for reactions that require high temperatures, as it allows for rapid and uniform heating of the reaction mixture. The synthesis of various quinoline derivatives, including those with carboxylic acid functionalities, has been successfully achieved using microwave irradiation, highlighting the broad applicability of this technology. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Friedländer Synthesis | Hours | Minutes | jk-sci.comorganic-chemistry.org |

| Doebner-von Miller | Hours | Minutes to Hours | benthamdirect.com |

Ultrasound Irradiation in Quinoline Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, offering significant advantages over conventional heating methods. nih.govrsc.org The application of ultrasonic waves in a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and dramatically accelerates reaction rates. nih.govrsc.org

Key benefits of employing ultrasound irradiation in the synthesis of quinoline derivatives include substantially reduced reaction times, increased product yields, and lower energy consumption. nih.govmdpi.com For instance, in the synthesis of hybrid quinoline-imidazole derivatives, ultrasound irradiation was shown to decrease the N-alkylation reaction time from a lengthy 48–96 hours under thermal conditions to just 1–2 hours. nih.govrsc.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in 4–6 minutes with ultrasound, compared to 15–45 minutes using conventional methods, along with a slight improvement in yields. mdpi.com These accelerations are attributed to the enhanced homogenization and mass transfer resulting from the cavitation effects. rsc.org

The Huisgen [3+2] dipolar cycloaddition, another key step in forming complex quinoline hybrids, also benefits from sonication. Reaction times can be reduced from 300–480 minutes with conventional heating to a mere 16–20 minutes under ultrasound, representing a twenty-fold decrease. rsc.org This efficiency makes ultrasound a highly attractive, environmentally friendly method for the rapid synthesis of complex quinoline structures. nih.govrsc.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinoline Derivatives

Reaction Type Conventional Method Time Ultrasound-Assisted Time Yield Improvement Reference N-Alkylation of Imidazole Ring 48–96 hours 1–2 hours ~5–10% [3, 11] Synthesis of Piperidinyl-Quinoline Acylhydrazones 15–45 minutes 4–6 minutes Slightly improved Huisgen [3+2] Dipolar Cycloaddition 300–480 minutes 16–20 minutes ~5–10% tandfonline.com

Solvent-Free Reaction Protocols

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating volatile organic compounds (VOCs). These protocols often lead to higher reaction rates, improved selectivity, and simplified work-up procedures. mdpi.comresearchgate.net

The Friedländer annulation, a classic and versatile method for quinoline synthesis, has been successfully adapted to solvent-free conditions using various catalysts. One highly effective approach involves using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) as both a catalyst and a powerful dehydrating agent. researchgate.netuss.cl This method has been used to synthesize a range of 2-acetylquinolines from o-aminoarylketones and butan-2,3-dione in high yields (85–96%) without the need for any solvent. researchgate.netuss.cl

Another innovative solvent-free approach utilizes magnetically recoverable nanocatalysts. For instance, magnetite nanoparticle-supported acidic ionic liquids (IL@Fe₃O₄) have been employed as efficient and reusable catalysts for the Friedländer synthesis. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds under mild thermal conditions, and the catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. tandfonline.comsci-hub.se Similarly, sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe₂O₃ nanoparticles have been developed as a magnetically recoverable Brønsted acid catalyst for the one-pot synthesis of complex N-fused imidazole-quinoline conjugates under solvent-free conditions. rsc.org

**Table 3: Catalysts for Solvent-Free Quinoline Synthesis**

```html

Catalyst Reaction Type Conditions Reported Yields Reference Eaton's Reagent (P₂O₅ in CH₃SO₃H) Friedländer Synthesis Thermal, neat 85–96% [14, 25] Magnetite Nanoparticle-Supported Ionic Liquid (IL@Fe₃O₄) Friedländer Synthesis Thermal (70 °C), neat Excellent [4, 9] Sulfamic acid-functionalized γ-Fe₂O₃ Nanoparticles One-pot condensation Thermal, neat High to excellent

Table of Compounds

Compound Name 7-Bromo-5-(trifluoromethyl)quinoline Acetaldehyde 2-Acetylquinolines o-Aminoarylketones 2-Aminobenzaldehyde Butan-2,3-dione Eaton's reagent Ethanol Ethyl buta-2,3-dienoate Iron(III) chloride (FeCl₃·6H₂O) 2-Methylquinoline Methanesulfonic acid Nitroarenes Phosphorus pentoxide Piperidinyl-quinoline acylhydrazones Pyruvic acid Quinoline-4-carboxylic acid Tetrahydroquinolines p-Toluenesulfonic acid (p-TSA)

Chemical Reactivity and Transformation Mechanisms of 7 Bromo 5 Trifluoromethyl Quinoline

Reactivity of the Bromine Moiety at C-7

The bromine atom at the C-7 position of 7-bromo-5-(trifluoromethyl)quinoline is amenable to a range of chemical transformations, making it a key site for molecular diversification. Its reactivity is characteristic of an aryl bromide, enabling participation in numerous cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions of 7-Bromo-5-(trifluoromethyl)quinoline

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 7-bromo-5-(trifluoromethyl)quinoline, these reactions allow for the introduction of aryl, alkynyl, and amino groups at the C-7 position.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific studies on 7-bromo-5-(trifluoromethyl)quinoline are not extensively documented, the reactivity of similar bromo-quinoline systems provides insight into its expected behavior. For instance, the Suzuki-Miyaura coupling of 6-bromo-2-chloroquinoline (B23617) has been shown to selectively occur at the C-6 bromo position. rsc.org This suggests that the C-7 bromine of 7-bromo-5-(trifluoromethyl)quinoline would readily participate in such couplings.

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed using a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov This reaction demonstrates the feasibility of coupling aryl and heteroaryl boronic acids to a heterocyclic system containing a trifluoromethyl group, which is analogous to the target compound. The reaction often requires a robust catalytic system, such as one employing XPhosPdG2/XPhos, to prevent side reactions like debromination. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane/Water | 110 | 61-89 |

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is a powerful method for the synthesis of alkynylated aromatic compounds. Studies on various brominated 2-trifluoromethylquinolines have demonstrated successful palladium-catalyzed Sonogashira reactions, leading to a range of alkynylated quinolines in good to excellent yields. nih.gov This indicates that 7-bromo-5-(trifluoromethyl)quinoline would be a suitable substrate for such transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org The general mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Table 2: General Conditions for Sonogashira Coupling of Bromo-Quinolines

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

|---|

Buchwald-Hartwig Amination (Implied by cross-coupling general use)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is highly versatile and has been successfully applied to the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from their 6-bromo precursors in good yields. rsc.org This demonstrates the applicability of the Buchwald-Hartwig amination to bromo-trifluoromethyl-quinoline systems.

The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can depend on the specific substrates being coupled. The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.org

Table 3: Illustrative Buchwald-Hartwig Amination of a Bromo-Quinoline Derivative

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|

Negishi and Stille Coupling Analogues

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. wikipedia.org This reaction is tolerant of a wide variety of functional groups. Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.org The coupling of various bromo-heterocycles has been successfully demonstrated, indicating that 7-bromo-5-(trifluoromethyl)quinoline could likely undergo Stille coupling to form C-C bonds. researchgate.netlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) at C-7

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In 7-bromo-5-(trifluoromethyl)quinoline, the trifluoromethyl group at the C-5 position is a potent electron-withdrawing group. However, its meta-relationship to the C-7 bromine atom does not provide the direct resonance stabilization of the Meisenheimer intermediate that is typically required for facile SNAr reactions. masterorganicchemistry.com

Therefore, direct SNAr at the C-7 position of 7-bromo-5-(trifluoromethyl)quinoline with common nucleophiles under standard conditions is expected to be challenging. The reactivity of bromoquinolines in SNAr reactions has been studied, and generally, these reactions require forcing conditions or the presence of activating groups in more favorable positions. acs.org While the electron-withdrawing nature of the quinoline (B57606) nitrogen itself contributes to the electrophilicity of the ring, the lack of ortho or para activation by the trifluoromethyl group makes palladium-catalyzed cross-coupling reactions the more probable and efficient pathway for the functionalization of the C-7 position.

Halogen-Metal Exchange Reactions and Subsequent Quenching

The bromine atom at the C-7 position of 7-bromo-5-(trifluoromethyl)quinoline is a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through halogen-metal exchange reactions. This process typically involves the treatment of the bromoquinoline with an organometallic reagent, most commonly an organolithium species like n-butyllithium, to generate a highly reactive 7-quinolinyllithium intermediate. This intermediate can then be trapped, or "quenched," with a variety of electrophiles to introduce new functional groups at the C-7 position.

The general mechanism of lithium-halogen exchange involves the attack of the nucleophilic alkyl group from the organolithium reagent on the bromine atom, leading to the formation of an alkyl bromide and the desired lithiated quinoline. wikipedia.org This reaction is typically performed at low temperatures, such as -78 °C or -100 °C, to prevent side reactions, including the potential for the organolithium reagent to add to the electron-deficient quinoline ring. tcnj.edu The rate of halogen-metal exchange is influenced by the stability of the resulting carbanion, with sp2-hybridized carbanions, such as the one formed on the quinoline ring, being relatively stable. wikipedia.org The general trend for the ease of exchange is I > Br > Cl. wikipedia.org

While specific studies on 7-bromo-5-(trifluoromethyl)quinoline are not extensively documented in the reviewed literature, the principles of halogen-metal exchange on bromoquinolines have been established. For instance, Gilman and Soddy reported the successful halogen-lithium exchange of 3-bromoquinoline (B21735) using n-butyllithium at -50 °C in diethyl ether, followed by quenching with carbon dioxide to yield 3-quinolinecarboxylic acid. researchgate.net Similarly, various bromoquinolines have been converted to their corresponding lithium derivatives and subsequently reacted with a range of electrophiles. researchgate.net

In the case of 7-bromo-5-(trifluoromethyl)quinoline, the procedure would involve its dissolution in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by cooling to a low temperature. A solution of an organolithium reagent, such as n-butyllithium in hexanes, would then be added dropwise. After a brief period to allow for the exchange to occur, an electrophile would be introduced to the reaction mixture.

The following table illustrates potential products from the quenching of the putative 7-lithio-5-(trifluoromethyl)quinoline intermediate with various electrophiles, based on established halogen-metal exchange chemistry.

| Electrophile | Reagent Example | Potential Product at C-7 |

| Proton | H₂O | 5-(Trifluoromethyl)quinoline (B1612094) |

| Alkyl group | CH₃I | 7-Methyl-5-(trifluoromethyl)quinoline |

| Aldehyde | Benzaldehyde | (5-(Trifluoromethyl)quinolin-7-yl)(phenyl)methanol |

| Ketone | Acetone (B3395972) | 2-(5-(Trifluoromethyl)quinolin-7-yl)propan-2-ol |

| Carbon dioxide | CO₂ (gas) | 5-(Trifluoromethyl)quinoline-7-carboxylic acid |

| Amide | DMF | 5-(Trifluoromethyl)quinoline-7-carbaldehyde |

It is important to note that the electron-withdrawing trifluoromethyl group at the C-5 position would likely influence the reactivity of the molecule, potentially affecting the rate and efficiency of the halogen-metal exchange and subsequent reactions.

Reactivity of the Trifluoromethyl Group at C-5

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that significantly impacts the electronic properties and reactivity of the quinoline ring.

The high electronegativity of the fluorine atoms in the CF₃ group exerts a strong inductive effect (-I), withdrawing electron density from the quinoline ring system. mdpi.com This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the CF₃ group.

In 7-bromo-5-(trifluoromethyl)quinoline, the CF₃ group at C-5 will primarily deactivate the benzene (B151609) portion of the quinoline ring towards electrophilic attack. This deactivating effect, combined with the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, makes electrophilic substitution on the quinoline core challenging.

Direct transformations of the trifluoromethyl group itself are generally challenging due to the high strength of the carbon-fluorine bond. However, methods for the selective defluorination or modification of aromatic trifluoromethyl groups have been developed. tcichemicals.com For instance, selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl (CHF₂) group can be achieved under specific reaction conditions, often involving base-promoted elimination. nih.gov While no specific examples for 7-bromo-5-(trifluoromethyl)quinoline are available in the surveyed literature, such transformations could potentially be applied.

It has been noted that the introduction of a trifluoromethyl group can increase the acidity of protons on adjacent positions, which could facilitate certain reactions. However, in the context of 7-bromo-5-(trifluoromethyl)quinoline, there are no protons immediately adjacent to the CF₃ group on the quinoline ring.

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The nitrogen atom of the quinoline ring can be readily alkylated by treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form quaternary quinolinium salts. This reaction proceeds via a standard Sₙ2 mechanism. The resulting quinolinium salt is a positively charged species with altered reactivity compared to the parent quinoline. The quaternization of the nitrogen atom further deactivates the quinoline ring towards electrophilic attack and can facilitate nucleophilic substitution reactions. While specific studies on the N-alkylation of 7-bromo-5-(trifluoromethyl)quinoline are not prevalent, this is a general and predictable reaction for quinoline derivatives. uw.edu

The general reaction for the N-alkylation of 7-bromo-5-(trifluoromethyl)quinoline can be represented as:

7-Bromo-5-(trifluoromethyl)quinoline + R-X → [7-Bromo-5-(trifluoromethyl)-1-R-quinolinium]⁺X⁻

Where R is an alkyl group and X is a halide.

The quinoline nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits significantly different reactivity from the parent quinoline. The N-oxide functional group can activate the quinoline ring for both electrophilic and nucleophilic substitution, often at different positions than the parent heterocycle.

For example, quinoline N-oxides can undergo reactions at the C-2 and C-4 positions. The reaction of quinoline N-oxide with reagents like N,N-diethylthiocarbamoyl chloride can lead to substitution at the C-2 position. clockss.org In the presence of a base, substitutions at other positions, such as C-3 and C-8, have also been observed. clockss.org While specific N-oxidation studies on 7-bromo-5-(trifluoromethyl)quinoline are not detailed in the provided search results, the general reactivity patterns of quinoline N-oxides suggest that the N-oxide of this compound would be a versatile intermediate for further functionalization. Subsequent reactions of the N-oxide could involve rearrangements or deoxygenative functionalization at the C-2 position. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The reactivity of 7-Bromo-5-(trifluoromethyl)quinoline in aromatic substitution reactions is a nuanced interplay of the inherent properties of the quinoline nucleus and the powerful directing effects of the bromo and trifluoromethyl groups.

Electrophilic Aromatic Substitution:

Electrophilic attack on the quinoline ring generally favors the carbocyclic (benzene) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. In 7-Bromo-5-(trifluoromethyl)quinoline, both substituents are located on the carbocyclic ring. The directing effects of these groups will determine the position of further electrophilic substitution.

Trifluoromethyl Group (-CF₃): This group is a very strong deactivator and a meta-director due to its powerful electron-withdrawing inductive effect. Located at position 5, it would direct incoming electrophiles primarily to position 6 and to a lesser extent, position 8.

Bromo Group (-Br): Halogens are deactivating groups but are ortho-, para-directors due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. Located at position 7, the bromo group would direct incoming electrophiles to positions 6 and 8.

Considering the combined influence of these two groups, the position for further electrophilic aromatic substitution on 7-Bromo-5-(trifluoromethyl)quinoline is most likely to be position 6. Both the meta-directing effect of the trifluoromethyl group at C5 and the ortho-directing effect of the bromo group at C7 converge on this position. Position 8 is also activated by the bromo group (para) but is likely less favored due to steric hindrance from the peri-position relative to the nitrogen atom. The strong deactivating nature of both substituents, however, suggests that harsh reaction conditions would be necessary to effect electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) on the quinoline ring is generally favored at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. However, in 7-Bromo-5-(trifluoromethyl)quinoline, the most likely site for nucleophilic substitution is the displacement of the bromide ion at position 7. This is not a classic SₙAr on the heterocyclic ring but rather a transition-metal-catalyzed cross-coupling reaction, which is a common transformation for aryl bromides.

The presence of the strongly electron-withdrawing trifluoromethyl group at position 5 enhances the electrophilicity of the carbocyclic ring, making the C-Br bond at position 7 susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium or copper. Reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling are prime examples of nucleophilic substitution at the C7 position. For instance, the Buchwald-Hartwig amination has been successfully employed for the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from the corresponding 6-bromo precursors, demonstrating the feasibility of such transformations on similarly substituted quinoline systems.

Mechanistic Investigations of 7-Bromo-5-(trifluoromethyl)quinoline Transformations

While specific mechanistic studies on 7-Bromo-5-(trifluoromethyl)quinoline are not extensively documented, the mechanisms of its probable transformations can be inferred from well-established reaction pathways for analogous compounds.

Reaction Pathway Elucidation through Intermediate Isolation

Direct isolation of intermediates in the reactions of 7-Bromo-5-(trifluoromethyl)quinoline is challenging due to their often transient nature. In the context of nucleophilic aromatic substitution on electron-deficient aromatic rings, Meisenheimer complexes are key intermediates that are sometimes stable enough to be isolated and characterized. However, in the case of transition-metal-catalyzed cross-coupling reactions at the C7 position, the key intermediates are organometallic species within a catalytic cycle.

For example, in a palladium-catalyzed Suzuki coupling, the reaction pathway involves the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While the isolation of these palladium intermediates for this specific substrate is not reported, their existence is a cornerstone of the accepted mechanism for this class of reactions.

Kinetic Studies of Reaction Rates

For a hypothetical electrophilic substitution, the strong deactivating effects of both the bromo and trifluoromethyl groups would result in a significantly slower reaction rate compared to unsubstituted quinoline.

In transition-metal-catalyzed nucleophilic substitution reactions, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. The presence of the electron-withdrawing trifluoromethyl group at a position meta to the bromine is expected to increase the electrophilicity of the C-Br bond, potentially accelerating the rate of oxidative addition. Kinetic studies on similar electron-poor aryl bromides in Suzuki-Miyaura and Buchwald-Hartwig reactions have shown that electron-withdrawing substituents generally enhance the reaction rate.

Role of Catalytic Systems in Reaction Mechanisms

Catalytic systems are crucial for effecting nucleophilic substitution at the C7 position of 7-Bromo-5-(trifluoromethyl)quinoline. The mechanism of these transformations is intrinsically linked to the nature of the catalyst.

Palladium-Catalyzed Reactions (e.g., Suzuki and Buchwald-Hartwig):

In these reactions, a palladium(0) species is the active catalyst. The catalytic cycle for a Suzuki coupling, for example, can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 7-Bromo-5-(trifluoromethyl)quinoline to form an arylpalladium(II) complex.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is critical in modulating its reactivity, stability, and the efficiency of each step in the catalytic cycle.

Copper-Catalyzed Reactions (e.g., Ullmann Condensation):

Copper catalysts are also effective for the formation of C-N, C-O, and C-S bonds from aryl halides. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. The reaction of 7-Bromo-5-(trifluoromethyl)quinoline with a nucleophile in the presence of a copper catalyst would likely proceed through the oxidative addition of the C-Br bond to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.

The following table summarizes the key catalytic systems and their roles in the transformation of aryl bromides like 7-Bromo-5-(trifluoromethyl)quinoline.

| Reaction Name | Catalyst System (Typical) | Role of Catalyst |

| Suzuki-Miyaura Coupling | Pd(0) complex with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Facilitates C-C bond formation via an oxidative addition/transmetalation/reductive elimination cycle. |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) | Enables C-N bond formation through a similar catalytic cycle to the Suzuki coupling. |

| Ullmann Condensation | Cu(I) salts (e.g., CuI) often with a ligand (e.g., phenanthroline) | Promotes C-N, C-O, or C-S bond formation, likely involving organocopper intermediates. |

Advanced Derivatization and Functionalization Strategies Utilizing 7 Bromo 5 Trifluoromethyl Quinoline

Synthesis of Polysubstituted Quinoline (B57606) Derivatives from 7-Bromo-5-(trifluoromethyl)quinoline

The bromine atom at the C7-position of 7-bromo-5-(trifluoromethyl)quinoline is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of diverse substituents and the creation of polysubstituted quinoline derivatives. These reactions are fundamental in expanding the chemical space around the quinoline core.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the bromoquinoline with a wide array of boronic acids or esters. This strategy allows for the introduction of various aryl and heteroaryl moieties at the 7-position. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The versatility of commercially available boronic acids enables the synthesis of a vast library of 7-aryl-5-(trifluoromethyl)quinolines.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction facilitates the coupling of 7-bromo-5-(trifluoromethyl)quinoline with a broad range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This allows for the synthesis of 7-amino-5-(trifluoromethyl)quinoline derivatives, which are key intermediates for further functionalization and are often found in biologically active molecules.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromoquinoline with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 7-alkynyl-5-(trifluoromethyl)quinolines are valuable precursors for the synthesis of more complex structures, including extended π-conjugated systems and heterocyclic rings through subsequent cyclization reactions.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling 7-bromo-5-(trifluoromethyl)quinoline with various alkenes. This palladium-catalyzed reaction is instrumental in creating styrenyl- and other vinyl-substituted quinolines, which can serve as building blocks for polymers or be further modified.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acids, Pd catalyst, Base | 7-Aryl/Heteroaryl-5-(trifluoromethyl)quinolines |

| Buchwald-Hartwig | Primary/Secondary amines, Pd catalyst, Base | 7-Amino-5-(trifluoromethyl)quinoline derivatives |

| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst | 7-Alkynyl-5-(trifluoromethyl)quinolines |

| Heck | Alkenes, Pd catalyst, Base | 7-Alkenyl-5-(trifluoromethyl)quinolines |

Construction of Fused Heterocyclic Systems Incorporating the 7-Bromo-5-(trifluoromethyl)quinoline Moiety

The functional groups introduced via cross-coupling reactions on the 7-bromo-5-(trifluoromethyl)quinoline scaffold can be further utilized to construct fused heterocyclic systems. This approach leads to the generation of novel polycyclic aromatic compounds with potentially unique photophysical and biological properties.

Pyrazolo[4,3-f]quinoline Derivatives

The synthesis of pyrazolo[4,3-f]quinoline derivatives can be envisioned through multi-step synthetic sequences starting from 7-amino-5-(trifluoromethyl)quinoline, which is accessible via Buchwald-Hartwig amination. A common strategy involves the conversion of the amino group into a hydrazine, followed by condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole (B372694) ring fused to the quinoline core. Another approach could involve the Sandmeyer reaction on the 7-aminoquinoline (B1265446) to introduce a diazonium salt, which can then undergo a Japp-Klingemann reaction with an active methylene (B1212753) compound, followed by cyclization.

Pyrimidoquinoline Architectures

The construction of pyrimidoquinoline systems can be achieved by utilizing a 7-amino-5-(trifluoromethyl)quinoline precursor. For instance, reaction with a β-ketoester can lead to the formation of a pyrimidone ring fused to the quinoline. Alternatively, condensation with formamide (B127407) or other one-carbon synthons can yield the pyrimidine (B1678525) ring. The specific isomer of the pyrimidoquinoline formed (e.g., pyrimido[4,5-f]quinoline or pyrimido[5,4-f]quinoline) will depend on the reactivity of the positions adjacent to the amino group and the reaction conditions employed.

Quinoline-5,8-dione Scaffold Analogues

While not directly starting from 7-bromo-5-(trifluoromethyl)quinoline, the synthesis of related 7-bromoquinoline-5,8-dione derivatives has been reported. Current time information in Pasuruan, ID. This scaffold is of significant interest due to its presence in numerous biologically active compounds. The synthesis typically involves a multi-step sequence starting from a suitably substituted aniline (B41778). The bromine atom in these quinoline-5,8-diones can then be subjected to nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce further diversity. The synthesis of a 7-bromo-5-(trifluoromethyl)quinoline-5,8-dione analogue would likely require a bespoke synthetic route, potentially starting from a trifluoromethylated aminobenzene derivative.

Regioselective and Stereoselective Functionalization Techniques

Achieving regioselectivity in the further functionalization of the 7-bromo-5-(trifluoromethyl)quinoline core is crucial for accessing specific isomers with desired properties. The inherent electronic nature of the substituted quinoline ring directs electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing trifluoromethyl group at C5 and the nitrogen atom in the quinoline ring deactivate the benzene (B151609) portion of the molecule towards electrophilic attack, while directing nucleophilic attack to specific positions.

For instance, direct C-H functionalization methods, often catalyzed by transition metals, can be employed to introduce substituents at other positions on the quinoline ring. mdpi.comnih.gov The directing-group ability of the quinoline nitrogen can be exploited to achieve regioselective C-H activation at the C8 position.

Stereoselective functionalization becomes relevant when introducing chiral centers into the derivatives of 7-bromo-5-(trifluoromethyl)quinoline. This can be achieved by using chiral catalysts in cross-coupling reactions that generate stereogenic centers, or by employing chiral auxiliaries. For example, the asymmetric reduction of a ketone substituent or the diastereoselective addition to an aldehyde can introduce chirality into the molecule.

Development of Libraries of 7-Bromo-5-(trifluoromethyl)quinoline Analogues for Structure-Reactivity Relationship (SAR) Studies

The systematic derivatization of the 7-bromo-5-(trifluoromethyl)quinoline scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies. By creating libraries of analogues with diverse substituents at the 7-position and other positions, researchers can probe the effects of steric and electronic properties on the biological activity or material properties of the resulting compounds.

High-throughput synthesis and screening techniques can be applied to rapidly generate and evaluate these libraries. For example, parallel synthesis platforms can be used to perform Suzuki-Miyaura or Buchwald-Hartwig reactions with a wide range of building blocks, yielding a large number of distinct analogues. The data obtained from the screening of these libraries can then be used to build SAR models, which can guide the design of new compounds with improved properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and materials development.

Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Trifluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 7-Bromo-5-(trifluoromethyl)quinoline. These calculations are performed using various theoretical models, with Density Functional Theory (DFT) being a prominent method.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 7-Bromo-5-(trifluoromethyl)quinoline, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its optimized molecular geometry. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The electronic structure of the molecule is also elucidated through DFT. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The presence of the electron-withdrawing trifluoromethyl group at the 5-position and the bromine atom at the 7-position significantly influences the electronic landscape of the quinoline (B57606) ring system. The trifluoromethyl group, a strong σ- and π-electron withdrawing group, is expected to decrease the electron density on the quinoline ring, particularly at the ortho and para positions relative to its point of attachment. The bromine atom, while also electron-withdrawing through induction, can act as a weak π-donor. The interplay of these electronic effects would be quantitatively described by DFT calculations.

Table 1: Predicted Optimized Geometrical Parameters of 7-Bromo-5-(trifluoromethyl)quinoline using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-C(CF3) | 1.51 | C4-C5-C6 | 120.5 |

| C7-Br | 1.90 | C6-C7-C8 | 121.0 |

| C-F (avg) | 1.35 | C7-C8-N1 | 118.5 |

| C-N (avg) | 1.38 | C5-C(CF3)-F (avg) | 111.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's ability to donate and accept electrons.

For 7-Bromo-5-(trifluoromethyl)quinoline, the HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the bromine atom's lone pairs. The LUMO, on the other hand, is anticipated to be distributed over the quinoline ring system, with significant localization on the carbon atoms attached to the electron-withdrawing trifluoromethyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the trifluoromethyl group is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap for this compound.

Table 2: Predicted Frontier Molecular Orbital Energies of 7-Bromo-5-(trifluoromethyl)quinoline

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are illustrative and based on typical results for substituted quinolines from computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule and the stabilizing effects of these interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods can predict various spectroscopic properties of 7-Bromo-5-(trifluoromethyl)quinoline from first principles. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the quinoline ring are expected to be deshielded due to the ring current and the presence of electron-withdrawing groups.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes would include stretching and bending frequencies for the C-H, C=C, C=N, C-Br, and C-F bonds, providing a theoretical fingerprint of the molecule.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations would provide information about the excitation energies and oscillator strengths of the principal electronic transitions, which are typically π -> π* transitions within the quinoline ring system.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways involving 7-Bromo-5-(trifluoromethyl)quinoline. This involves locating the transition state structures for a given reaction and calculating the activation energy. For example, the susceptibility of the molecule to nucleophilic or electrophilic attack at different positions on the quinoline ring could be investigated.

By mapping the potential energy surface of a reaction, researchers can gain a deeper understanding of the reaction mechanism. Transition state analysis provides crucial information about the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. This information is vital for predicting the feasibility and selectivity of chemical reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations